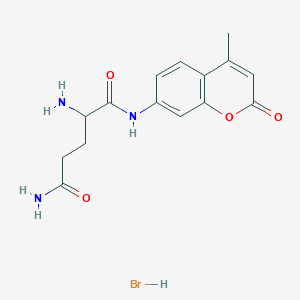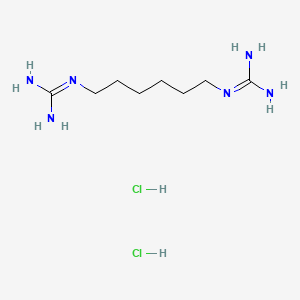
N,N'''-1,6-Hexanediylbisguanidine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’‘’-1,6-Hexanediylbisguanidine dihydrochloride is a chemical compound with the molecular formula C8H22Cl2N6 and a molecular weight of 273.20648 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’‘’-1,6-Hexanediylbisguanidine dihydrochloride typically involves the reaction of hexamethylenediamine with guanidine hydrochloride under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of N,N’‘’-1,6-Hexanediylbisguanidine dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N,N’‘’-1,6-Hexanediylbisguanidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Applications De Recherche Scientifique
N,N’‘’-1,6-Hexanediylbisguanidine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Mécanisme D'action
The mechanism of action of N,N’‘’-1,6-Hexanediylbisguanidine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and proteins, affecting their activity and function. This interaction can lead to various biological effects, including antimicrobial activity and inhibition of specific biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’‘’-1,6-Hexanediylbis(N’-cyanoguanidine): This compound has a similar structure but different functional groups, leading to distinct chemical and biological properties.
Guanidine, N,N’‘’-1,6-hexanediylbis-, homopolymer, hydrochloride: This polymeric form of the compound has unique properties and applications compared to the monomeric form.
Uniqueness
N,N’‘’-1,6-Hexanediylbisguanidine dihydrochloride is unique due to its specific molecular structure, which allows it to interact with a wide range of molecular targets. Its versatility in various chemical reactions and applications makes it a valuable compound in scientific research and industrial processes .
Propriétés
Numéro CAS |
7356-81-2 |
|---|---|
Formule moléculaire |
C8H22Cl2N6 |
Poids moléculaire |
273.20 g/mol |
Nom IUPAC |
2-[6-(diaminomethylideneamino)hexyl]guanidine;dihydrochloride |
InChI |
InChI=1S/C8H20N6.2ClH/c9-7(10)13-5-3-1-2-4-6-14-8(11)12;;/h1-6H2,(H4,9,10,13)(H4,11,12,14);2*1H |
Clé InChI |
NXWPVVJWQXXMDR-UHFFFAOYSA-N |
SMILES canonique |
C(CCCN=C(N)N)CCN=C(N)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[6-[6-[[(11Z,13Z)-4-acetyloxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-10-propanoyloxy-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B12319172.png)

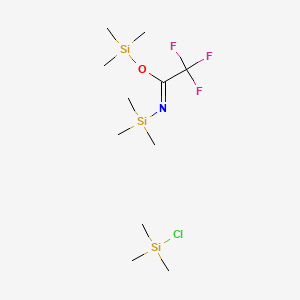
![1-[(Tert-butoxy)carbonyl]-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylic acid](/img/structure/B12319188.png)
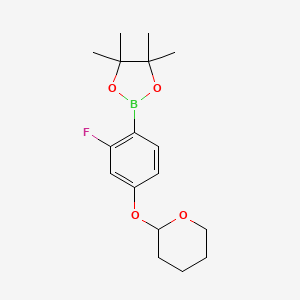
![4-Methoxy-2,2,8,8-tetramethyl-hexahydro-1,3,5,7,9-pentaoxa-cyclopenta[a]naphthalene](/img/structure/B12319197.png)
![5,7-Dihydroxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxyphenyl]chroman-4-one](/img/structure/B12319206.png)
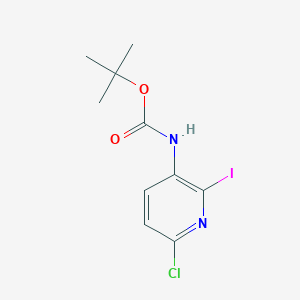
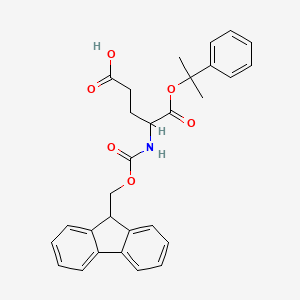
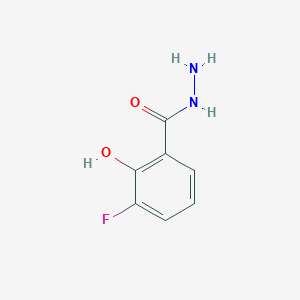
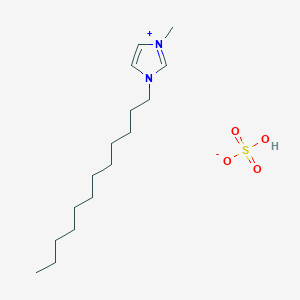
![2-[3-(Hydroxymethyl)phenyl]propan-2-ol](/img/structure/B12319248.png)
![4-amino-N-[1-[5-[4-(dimethylamino)-2,3,5-trihydroxycyclohexyl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12319251.png)
